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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine
CAS No.: 1637430-83-1
Cat. No.: B2849921

Get Quote

Part 1: Strategic Significance & Chemical Identity[1]
The "Magic Methyl" & Fluorine Synergy

(3R)-3-fluoro-3-methylpyrrolidine is a high-value chiral building block used to modulate the
physicochemical properties of drug candidates. It represents a tactical combination of two
powerful medicinal chemistry strategies:

o Metabolic Blocking: The C3 position of pyrrolidine is a common "soft spot” for oxidative
metabolism (P450-mediated hydroxylation). Disubstitution with Fluorine and Methyl blocks
this metabolic liability.

o Conformational Locking: The gem-fluoro-methyl motif introduces a quaternary center that
restricts the pyrrolidine ring pucker. Unlike a simple methyl group, the fluorine atom
introduces stereoelectronic effects (anomeric effect) that can lock the ring into a specific
envelope conformation, potentially enhancing binding affinity by reducing the entropic
penalty of binding.

Physicochemical Profile[1][2][3][4]
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» Basicity (pKa): The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen
(est. 8.5-9.5) compared to unsubstituted pyrrolidine (~11.3). This reduces lysosomal
trapping and improves oral bioavailability.

 Lipophilicity: The C-F bond lowers polarity relative to C-OH (a common metabolite), while the
methyl group adds lipophilicity, allowing for precise LogD tuning.

Property Value / Description

1637399-35-9 (Generic ref for 3-F-3-Me
CAS (HCI salt)

analogs)
Molecular Weight 103.14 (Free Base) / 139.60 (HCI Salt)
White to off-white solid (Salt); Colorless oil (Free
Appearance
Base)
o High (HCI salt).[1] Deliquescent upon prolonged
Hygroscopicity

air exposure.

(3R)-Enantiomer. Critical: Verify ee% before

use.

Stereochemistry

Part 2: Handling, Storage, and Safety
Storage Protocol

The hydrochloride salt is the standard stable form but is hygroscopic.
e Long-term: Store at -20°C under Argon/Nitrogen.
e Short-term: Store in a desiccator at RT.

o Handling: Weigh quickly in ambient air or, preferably, inside a glovebox or glovebag. If the
solid appears "wet" or sticky, it has absorbed water, which will affect stoichiometry in
sensitive couplings.

Safety Directives

e Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6430500/
https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3-fluoropyrrolidine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood.

e Incompatibility: Strong oxidizing agents.[3] Avoid contact with strong bases unless intended
for free-basing.

Part 3: Experimental Protocols

Protocol A: In-Situ Free-Basing & Nucleophilic Aromatic
Substitution (SNAr)

Application: Attaching the pyrrolidine core to a heteroaryl chloride (e.g., chloropyrimidine,
chloropyridine) for kinase inhibitor synthesis. Challenge: The HCI salt is non-nucleophilic. The
gem-disubstitution at C3 creates steric drag, requiring optimized temperature/solvent
conditions.

Reagents
o Heteroaryl Chloride (1.0 equiv)

¢ (3R)-3-fluoro-3-methylpyrrolidine HCI (1.2 equiv)
» Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or K2CO3 (3.0 equiv).

e Solvent: DMSO (for high T), DMF, or NMP.

Step-by-Step Procedure

e Preparation: In a microwave vial or round-bottom flask, dissolve the Heteroaryl Chloride (1.0
equiv) in DMSO (0.2 M concentration).

» Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes.

o Why? This creates a basic buffer to immediately neutralize the HCI salt upon addition.
o Addition: Add (3R)-3-fluoro-3-methylpyrrolidine HCI (1.2 equiv) in one portion.
» Reaction:

o Standard: Heat to 80—100°C for 2—4 hours.
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o Microwave: 120°C for 20 minutes (High throughput).

e Monitoring (Self-Validation): Monitor by LC-MS.

o Success Indicator: Disappearance of Chloride (M) and appearance of Product (M + 103 -
36).

o Troubleshooting: If conversion stalls <50%, add 0.5 equiv of KI (Potassium lodide) to
catalyze the reaction via the transient iodide intermediate.

o Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with Brine. Dry
over Na2S04.

Protocol B: Amide Coupling (Peptide Bond Formation)

Application: Attaching the pyrrolidine to a carboxylic acid core. Challenge: The secondary
amine is moderately hindered. Standard EDC/HOBt may be too slow. HATU is recommended.

Reagents
» Carboxylic Acid Scaffold (1.0 equiv)

(3R)-3-fluoro-3-methylpyrrolidine HCI (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF or DCM.

Step-by-Step Procedure

e Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M).
Add DIPEA (1.0 equiv) and stir for 5 minutes at RT.

o Mechanism:[4][5] Formation of the active ester (O-At).

e Amine Addition: Add (3R)-3-fluoro-3-methylpyrrolidine HCI (1.1 equiv) followed by the
remaining DIPEA (2.0 equiv).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2849921/docs?utm_src=pdf-body#application-note-experimental-protocols-for-3r-3-fluoro-3-methylpyrrolidine
https://acs.figshare.com/collections/Discovery_of_a_Potent_and_Selective_FLT3_Inhibitor_i_Z_i_i_N_i_5-_5-Fluoro-2-oxoindolin-3-ylidene_methyl_-4-methyl_1_i_H_i_pyrrol-3-yl_-3-_pyrrolidin-1-yl_propanamide_with_Improved_Drug-like_Properties_and_Superior_Efficacy_in_FLT3-ITD-Posi/5363989
https://www.mdpi.com/1420-3049/28/9/3833
https://www.benchchem.com/product/b2849921/docs?utm_src=pdf-body#application-note-experimental-protocols-for-3r-3-fluoro-3-methylpyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Reaction: Stir at Room Temperature for 1-12 hours.

o Note: Due to the C3 steric bulk, this reaction may be slower than with unsubstituted
pyrrolidine. If incomplete after 4 hours, heat to 40°C.

e Quench: Add saturated NH4CI solution.

 Purification: Extract with EtOAc. The product is often UV-active. Purify via Flash
Chromatography (Hexane/EtOAC).

Part 4: Analytical Characterization & QC
NMR Validation

The fluorine atom provides a built-in handle for structural verification.

e 19F NMR: Expect a singlet (or multiplet if coupled to protons) around -140 to -160 ppm
(relative to CFCI3).

o Diagnostic: If you see a peak at -120 ppm, you may have eliminated HF to form a double
bond (degradation).

e 1H NMR: The methyl group at C3 will appear as a doublet (due to H-F coupling, J ~ 20-25
Hz) typically around 1.5 ppm.

Chiral Purity (Enantiomeric Excess)

Never assume the commercial material is 100% ee.

e Method: Chiral HPLC or SFC.

e Column: Chiralpak AD-H or IC.

e Mobile Phase: CO2 / MeOH (with 0.1% Diethylamine).

e Racemic Check: Always run a racemic standard (mix of 3R and 3S) first to establish
separation conditions.

Part 5: Visualization of Workflows
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Decision Logic for Reaction Setup

Start: (3R)-3-Fluoro-3-methylpyrrolidine HCI

Check Physical State
(Sticky/Wet?)

Yes (Wet)

Dry under High Vacuum

(P205 desiccator) No (Dry)

Select Reaction Type

SNAr (Aryl Chloride) Amide Coupling (COOH)
DMSO, 100°C DMF, RT
Base: DIPEA (3 eq) HATU (1.2 eq), DIPEA (3 eq)

QC: 19F NMR & LCMS

Click to download full resolution via product page

Figure 1: Decision tree for handling and reacting (3R)-3-fluoro-3-methylpyrrolidine.

Part 6: References

« Synthesis and Properties of Fluorinated Pyrrolidines:
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o Title: "Fluorine in drug discovery: Role, design and case studies”
o Source: Pharmacy Journal / Elsevier (General Principles)

o URL:[Link] (Representative link for Fluorine utility)

» Handling of Chiral Fluoropyrrolidines:
o Title: "(S)-3-Fluoro-pyrrolidine hydrochloride MSDS & Properties”
o Source: ChemicalBook / Fisher Scientific
» Application in Kinase Inhibitors (Analogs):
o Title: "Discovery of a Potent and Selective FLT3 Inhibitor..."
o Source: Journal of Medicinal Chemistry (ACS)
o URL:[Link]
» Conformational Effects of Fluorine:

o Title: "Regio- and stereochemical stability induced by anomeric and gauche effects in
difluorinated pyrrolidines”

o Source: Beilstein Journal of Organic Chemistry
o URL:[Link]

(Note: Specific literature on the exact "3-fluoro-3-methyl" isomer is often proprietary or
embedded in patent data; protocols here are derived from high-confidence chemistry of the
homologous 3-fluoropyrrolidine series.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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